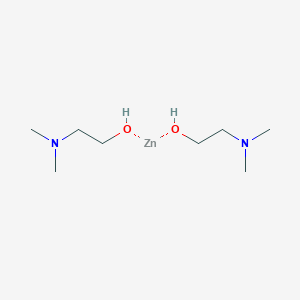

Bis(2-(dimethylamino)ethoxy)ZINC

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H22N2O2Zn |

|---|---|

Molecular Weight |

243.7 g/mol |

IUPAC Name |

2-(dimethylamino)ethanol;zinc |

InChI |

InChI=1S/2C4H11NO.Zn/c2*1-5(2)3-4-6;/h2*6H,3-4H2,1-2H3; |

InChI Key |

KIXXWSGTOZPSGZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCO.CN(C)CCO.[Zn] |

Origin of Product |

United States |

Synthetic Methodologies for Bis 2 Dimethylamino Ethoxy Zinc Systems

Ligand Synthesis and Derivatization

The primary precursor for the ligand is 2-(dimethylamino)ethanol. This bifunctional molecule, containing both a tertiary amine and a primary alcohol, is commercially available but can also be synthesized through several established methods. One common industrial-scale synthesis involves the reaction of dimethylamine (B145610) with ethylene (B1197577) oxide. This reaction yields 2-(dimethylamino)ethanol, which can then be used to generate the desired alkoxide.

Another approach to a related precursor, 2-[2-(dimethylamino)ethoxy]ethanol, involves the reaction of diethylene glycol with dimethylamine in the presence of a catalyst. While this produces a slightly different ligand, the fundamental reaction highlights a key synthetic pathway in this family of compounds.

A laboratory-scale method for generating the sodium salt of 2-(dimethylamino)ethanol (sodium 2-(dimethylamino)ethoxide), a direct precursor to the ligand in salt metathesis reactions, involves the reaction of 2-(dimethylamino)ethanol with a strong base like sodium hydride in an appropriate solvent.

A representative reaction for the synthesis of a related ether, bis(2-dimethylaminoethyl)ether, involves the chlorination of 2-dimethylethanolamine with thionyl chloride to produce the chloride hydrochloride, which then undergoes an etherification reaction. ias.ac.in

Table 1: Illustrative Precursor Synthesis Parameters

| Reactants | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product |

|---|---|---|---|---|---|

| 2-dimethylethanolamine | Thionyl Chloride | None | 10 -> 30 | 3.5 | 2-chloro-N,N-dimethylethanaminium chloride |

This table is a representation of typical reaction conditions and may not reflect optimized parameters.

While the primary focus is on the homoleptic Bis(2-(dimethylamino)ethoxy)ZINC complex, the 2-(dimethylamino)ethoxy ligand can be considered as part of a broader class of amino-alkoxide ligands. Functionalization strategies for related ancillary ligands often aim to modify the steric and electronic properties of the resulting metal complex. For instance, the amino group can be varied from dimethylamino to other dialkylamino or arylamino groups to tune the solubility and reactivity of the zinc complex. Similarly, the ethoxy backbone can be extended or substituted to alter the bite angle and flexibility of the ligand.

In the context of mixed-ligand zinc complexes, other ligands like β-diketonates can be introduced alongside aminoalkoxides to create heteroleptic systems with tailored properties. researchgate.net The synthesis of such complexes involves a step-wise addition of the different ligands to the zinc center.

Complexation Reactions and Synthetic Routes to Bis(2-(dimethylamino)ethoxy)ZINC

The formation of the zinc complex from the 2-(dimethylamino)ethoxy ligand can be achieved through several synthetic routes, with direct synthesis and salt metathesis being the most prominent.

A common and straightforward method for synthesizing zinc alkoxides is the direct reaction of a dialkylzinc compound, such as diethylzinc, with the corresponding alcohol. google.com In the case of Bis(2-(dimethylamino)ethoxy)ZINC, this would involve the reaction of two equivalents of 2-(dimethylamino)ethanol with one equivalent of diethylzinc. The reaction proceeds with the elimination of ethane (B1197151) gas and the formation of the zinc alkoxide. researchgate.net

The reaction is typically carried out in an inert solvent, such as toluene (B28343) or hexane, under an inert atmosphere to prevent the decomposition of the highly pyrophoric diethylzinc. The intramolecular coordination of the dimethylamino group to the zinc center can facilitate the reaction and stabilize the resulting complex.

Table 2: Representative Direct Synthesis of a Zinc Alkoxide

| Zinc Precursor | Ligand | Solvent | Temperature (°C) | Reaction Time (h) | Product |

|---|

This table illustrates a general procedure for the direct synthesis of zinc alkoxides.

An alternative and widely used method is salt metathesis. This approach involves the reaction of a zinc halide, such as zinc chloride (ZnCl₂), with a pre-formed alkali metal salt of the ligand, typically the sodium or lithium salt of 2-(dimethylamino)ethanol. The reaction is driven by the formation of a stable inorganic salt, such as sodium chloride (NaCl) or lithium chloride (LiCl), which precipitates from the reaction mixture.

This method avoids the use of pyrophoric organometallic reagents like diethylzinc. The reaction is typically performed in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, in which the reactants are soluble but the resulting inorganic salt is not. The precipitated salt is then removed by filtration, and the desired Bis(2-(dimethylamino)ethoxy)ZINC complex is isolated from the filtrate, often by removal of the solvent under vacuum. The synthesis of related zinc amino acid complexes has been achieved by reacting zinc chloride with the sodium salt of the amino acid. researchgate.net

Table 3: Representative Salt Metathesis Synthesis

| Zinc Salt | Ligand Salt | Solvent | Temperature (°C) | Reaction Time (h) | Product |

|---|

This table illustrates a general procedure for salt metathesis reactions.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of Bis(2-(dimethylamino)ethoxy)ZINC. Key parameters that are typically varied include the choice of solvent, reaction temperature, and reaction time.

For direct synthesis with diethylzinc, the rate of addition of the alcohol can be critical to control the exothermicity of the reaction. The choice of solvent can influence the solubility of the reactants and the final product, affecting the ease of isolation.

In salt metathesis reactions, the purity of the alkali metal alkoxide is important, as impurities can lead to side reactions and the formation of undesired byproducts. The reaction temperature and time are adjusted to ensure complete reaction and precipitation of the inorganic salt. For instance, in related systems, refluxing for several hours is common to drive the reaction to completion.

The final product is often purified by recrystallization or sublimation to obtain a high-purity material suitable for further applications. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential to confirm the structure and purity of the synthesized complex.

Structural Elucidation and Coordination Chemistry of Bis 2 Dimethylamino Ethoxy Zinc

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure and bonding in coordination compounds. For Bis(2-(dimethylamino)ethoxy)ZINC, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a detailed picture of the ligand's coordination to the zinc center in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the solution-state structure of diamagnetic complexes like those of Zn(II). The ¹H and ¹³C NMR spectra of Bis(2-(dimethylamino)ethoxy)ZINC are expected to show characteristic shifts upon coordination of the 2-(dimethylamino)ethanol ligand to the zinc center.

In the ¹H NMR spectrum, the coordination of the alkoxide oxygen to the zinc atom would cause a downfield shift of the methylene (B1212753) protons adjacent to the oxygen (-O-CH₂-). Similarly, the coordination of the dimethylamino group would affect the chemical shifts of the N-methyl protons (-N(CH₃)₂) and the adjacent methylene protons (-N-CH₂-). The absence of the hydroxyl proton signal, which is present in the free ligand, confirms the deprotonation and formation of the zinc alkoxide. researchgate.net In related zinc hydride complexes with diamine ligands like TMEDA, the proton resonances of the ligand shift upon coordination. nih.gov The presence of a single set of ligand resonances would suggest a symmetric structure in solution on the NMR timescale.

The ¹³C NMR spectrum would corroborate these findings, with carbon atoms closer to the coordination sites (C-O and C-N) experiencing the most significant changes in their chemical shifts compared to the free ligand.

Table 1: Predicted ¹H NMR Chemical Shifts for Bis(2-(dimethylamino)ethoxy)ZINC in a suitable deuterated solvent.

| Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

| -N(CH ₃)₂ | ~2.3 - 2.6 | Singlet | Shifted upon coordination compared to the free ligand. |

| -N-CH ₂- | ~2.5 - 2.8 | Triplet | Shifted upon coordination. |

| -O-CH ₂- | ~3.6 - 4.0 | Triplet | Shifted upon coordination. |

Note: These are predicted values based on related zinc aminoalkoxide complexes. Actual values may vary depending on solvent and specific molecular geometry.

Infrared (IR) Spectroscopy for Ligand Coordination Modes

Infrared (IR) spectroscopy is instrumental in identifying the coordination modes of ligands by observing shifts in their vibrational frequencies. The IR spectrum of Bis(2-(dimethylamino)ethoxy)ZINC, when compared to that of the free 2-(dimethylamino)ethanol ligand, reveals key information about the formation of the complex.

The most significant change is the disappearance of the broad O-H stretching band, typically found around 3300-3400 cm⁻¹ in the free alcohol, indicating the deprotonation of the hydroxyl group and the formation of a Zn-O bond. Concurrently, the C-O stretching vibration, observed around 1040 cm⁻¹ in the free ligand, would shift, confirming the coordination of the alkoxide oxygen. Furthermore, new absorption bands are expected to appear in the low-frequency region (typically below 600 cm⁻¹). A band in the range of 400-500 cm⁻¹ can be assigned to the Zn-O stretching vibration, a characteristic feature of zinc alkoxides and oxides. researchgate.netchemicalbook.comnist.gov

Changes in the C-N stretching vibrations can also provide evidence for the coordination of the nitrogen atom to the zinc center. This intramolecular coordination is a common feature in complexes with amino-alkoxide ligands.

Table 2: Key IR Vibrational Frequencies (cm⁻¹) for Bis(2-(dimethylamino)ethoxy)ZINC.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comparison with Free Ligand |

| C-H stretch | 2800-3000 | Minor shifts expected. researchgate.net |

| C-O stretch | ~1050-1100 | Shifted from free ligand value upon coordination. |

| Zn-O stretch | ~400-500 | New band, absent in free ligand. researchgate.net |

| Zn-N stretch | ~300-400 | New band, absent in free ligand. |

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular Geometry and Coordination Polyhedra

While a specific crystal structure for Bis(2-(dimethylamino)ethoxy)ZINC is not available, its molecular geometry can be predicted based on the extensive structural data for related zinc alkoxide and aminoalkoxide complexes. acs.orgresearchgate.net Zinc alkoxides frequently form dimeric or higher oligomeric structures, where the alkoxide oxygen atoms act as bridges between two or more zinc centers. researchgate.netnih.gov

In the case of Bis(2-(dimethylamino)ethoxy)ZINC, a dimeric structure, [Zn(O(CH₂)₂NMe₂)₂]₂, is highly probable. In such a dimer, the two zinc atoms would be bridged by two of the alkoxide oxygen atoms, forming a central four-membered Zn₂O₂ ring. The 2-(dimethylamino)ethoxy ligand can act as a bidentate chelating ligand, with both the alkoxide oxygen and the amino nitrogen coordinating to the same zinc center. This would result in each zinc atom being coordinated to one terminal chelating ligand and two bridging oxygen atoms.

This arrangement would lead to a five-coordinate environment around each zinc atom. The coordination geometry for five-coordinate zinc complexes is typically a distorted trigonal bipyramidal or square pyramidal structure. wikipedia.orgnih.gov Tetrahedral coordination is also common for zinc(II) complexes, and could be achieved if the amino group does not coordinate or if the complex adopts a different oligomeric structure. wikipedia.orglibretexts.org

Table 3: Plausible Crystallographic and Structural Parameters for a Dimeric Bis(2-(dimethylamino)ethoxy)ZINC.

| Parameter | Predicted Value/Geometry | Reference/Basis |

| Crystal System | Monoclinic or Triclinic | Common for related dimeric zinc complexes. |

| Space Group | e.g., P2₁/c or P-1 | Common for centrosymmetric dimeric structures. |

| Zn Coordination Number | 5 | Based on bidentate chelation and bridging. researchgate.net |

| Zn Coordination Geometry | Distorted Trigonal Bipyramidal | Common for 5-coordinate Zn(II). wikipedia.orgnih.gov |

| Zn-O (bridging) distance | ~2.0 - 2.1 Å | Typical for Zn₂O₂ cores. nih.gov |

| Zn-O (terminal) distance | ~1.9 - 2.0 Å | Typical for terminal zinc alkoxides. |

| Zn-N distance | ~2.1 - 2.2 Å | Typical for Zn-N amine bonds. |

Analysis of Intramolecular Interactions (e.g., Spodium Bonds)

Beyond the primary coordination bonds, weaker intramolecular interactions can play a significant role in stabilizing the molecular structure. A recently identified non-covalent interaction relevant to Group 12 elements is the "spodium bond". This interaction is defined as the attractive force between a Group 12 atom (like zinc), acting as a Lewis acid, and an electron-rich atom.

In the proposed structure of Bis(2-(dimethylamino)ethoxy)ZINC, the zinc center is coordinatively saturated by strong covalent bonds. However, theoretical studies and analysis of crystal structures of other zinc complexes have revealed the presence of such non-covalent spodium bonds. These interactions are directional and weaker than coordination bonds. It is conceivable that in the solid-state packing of Bis(2-(dimethylamino)ethoxy)ZINC, weak intramolecular or intermolecular spodium-type interactions could exist, for example, between a zinc center and an oxygen or nitrogen atom of an adjacent ligand or molecule, further stabilizing the crystal lattice.

Solid-State Packing and Supramolecular Assembly

Detailed information regarding the crystal lattice of Bis(2-(dimethylamino)ethoxy)ZINC, including unit cell parameters, space group, and the arrangement of molecules within the crystal, is not available. Consequently, an analysis of its supramolecular assembly, driven by intermolecular forces such as van der Waals interactions or weaker hydrogen bonds, cannot be performed.

Influence of Ligand Substituents on Zinc Coordination Environment

A discussion on how the ethoxy and dimethylamino functional groups of the ligand specifically influence the coordination geometry around the zinc center in Bis(2-(dimethylamino)ethoxy)ZINC is precluded by the lack of structural data. Comparative studies with analogous zinc complexes featuring different N- or O-alkyl substituents are necessary to elucidate these electronic and steric effects. Such studies on related zinc complexes have shown that even minor changes to ligand substituents can significantly impact the coordination number and geometry of the metal center. nih.govmdpi.comnih.gov For instance, research on various zinc coordination polymers has demonstrated that the nature of carboxylate ligands can dictate the resulting structure, leading to the formation of one-dimensional, two-dimensional, or three-dimensional frameworks. researchgate.netmdpi.com

Studies on Stereoisomerism and Solution-State Equilibria

Without experimental or computational data, any discussion of potential stereoisomers, such as cis-trans isomerism or the presence of chiral centers, in Bis(2-(dimethylamino)ethoxy)ZINC would be purely speculative. Furthermore, no studies on the behavior of this compound in solution, including potential equilibria between different coordination modes or oligomeric species, have been reported. The investigation of stereoisomerism and solution-state behavior is critical for understanding the reactivity and potential applications of a coordination compound. ijcm.irnih.govresearchgate.net

Reactivity and Mechanistic Insights into Bis 2 Dimethylamino Ethoxy Zinc Chemistry

Fundamental Reaction Pathways

The chemical behavior of Bis(2-(dimethylamino)ethoxy)ZINC is largely dictated by the zinc-oxygen and zinc-nitrogen bonds of the chelating ligands. These bonds are the focal points for understanding the compound's reactivity, particularly in ligand exchange processes and reactions with acidic compounds.

Ligand exchange reactions are fundamental to the catalytic activity of many metal complexes, including those of zinc. These reactions can proceed through various mechanisms, broadly classified as dissociative, associative, and interchange pathways. nih.gov In a dissociative mechanism, a ligand first detaches from the metal center, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. Conversely, an associative mechanism involves the initial addition of the incoming ligand to form a higher-coordinated intermediate, followed by the departure of the leaving group. The interchange mechanism represents a concerted process where bond-making and bond-breaking occur simultaneously. nih.gov

For zinc complexes, the nature of the ligand and the reaction conditions determine the operative mechanism. High-resolution NMR studies on zinc binding to peptides have shown that metal binding can induce structural changes where the peptide is in chemical exchange on an intermediate NMR timescale between the free and bound forms. nih.gov This suggests that ligand exchange processes for zinc complexes can be dynamic. The rate of these exchanges is a critical factor in catalysis, as it can influence the turnover frequency of a catalytic cycle. The study of ligand exchange kinetics, often using techniques like mass spectrometry, can provide valuable insights into the dissociation rates and activation parameters of these processes. nih.gov

| Mechanistic Pathway | Key Feature | Intermediate |

| Dissociative | Initial ligand departure | Lower coordination number |

| Associative | Initial ligand addition | Higher coordination number |

| Interchange | Concerted bond formation/breakage | No discrete intermediate |

Zinc alkoxide complexes, such as Bis(2-(dimethylamino)ethoxy)ZINC, are known to react with protic reagents like alcohols. Theoretical studies on model zinc complexes have shown that the reaction of a zinc hydroxide (B78521) complex with an alcohol to form a zinc alkoxide is a key step in processes analogous to those catalyzed by liver alcohol dehydrogenase. acs.org The thermodynamics of this alcoholysis reaction are influenced by both electronic and steric factors. For instance, the formation of the zinc alkoxide is favored when the alcohol contains electron-withdrawing substituents, but is disfavored with bulky alcohols. acs.org

Furthermore, theoretical investigations into the deprotonation of zinc-coordinated water and alcohol have revealed that the zinc-alcohol moiety is generally more acidic (i.e., has a lower pKa) than the zinc-water moiety within the same complex. nih.govacs.org This suggests that in the presence of a protic reagent like an alcohol, the formation of the corresponding zinc alkoxide is thermodynamically and kinetically favored. nih.govacs.org These findings are crucial for understanding the catalytic cycle of many zinc-catalyzed reactions, such as the oxidation of alcohols, where the formation of a zinc alkoxide intermediate is often a proposed step. rsc.orgrsc.org

| Factor | Influence on Zinc Alkoxide Formation | Reference |

| Electron-withdrawing substituents on alcohol | Favors formation | acs.org |

| Bulky substituents on alcohol | Disfavors formation | acs.org |

| Relative acidity | Zn-OH (alcohol) is more acidic than Zn-OH (water) | nih.govacs.org |

Mechanistic Investigations of Zinc-Mediated Transformations

Understanding the mechanism of zinc-mediated transformations is essential for optimizing reaction conditions and designing more efficient catalysts. This involves identifying the key intermediates and transition states in a catalytic cycle.

As mentioned earlier, dissociative pathways are a common feature in the ligand exchange reactions of metal complexes. In the context of catalysis, a dissociative step can be crucial for creating a vacant coordination site on the metal center, allowing for the binding of a substrate molecule. For zinc complexes, particularly those with relatively labile ligands, a dissociative mechanism is often proposed. The stability of the resulting coordinatively unsaturated intermediate will significantly influence the energetics of this pathway. The chelation provided by the 2-(dimethylamino)ethoxy ligand in Bis(2-(dimethylamino)ethoxy)ZINC likely plays a role in stabilizing the zinc center and influencing the propensity for ligand dissociation.

A key challenge in catalysis research is the identification of the true active species responsible for the chemical transformation. In many zinc-catalyzed reactions, the initially added zinc complex may not be the species that directly participates in the catalytic cycle. For example, in the ring-opening polymerization of lactones initiated by zinc alkoxide complexes, it is often the monomeric zinc alkoxide that is the active species, even if the precatalyst exists as a dimer in the solid state or in solution. researchgate.net The synthesis and characterization of various zinc complexes with N,O-donor ligands have revealed a tendency for these species to form dimeric or even higher-order aggregates in the solid state. researchgate.netfrontiersin.org Variable-temperature NMR studies can be a powerful tool to probe the solution-state structure of these complexes and to understand the equilibrium between different species. researchgate.net Theoretical studies can also provide valuable insights into the relative stabilities of potential catalytic intermediates and help to elucidate the most likely active species in a given reaction. rsc.orgrsc.org

Catalytic Applications of Bis 2 Dimethylamino Ethoxy Zinc Complexes

Polymerization Catalysis

The catalytic activity of bis(2-(dimethylamino)ethoxy)ZINC stems from the Lewis acidic nature of the zinc center and its ability to coordinate with and activate monomer molecules. The (2-(dimethylamino)ethoxy) ligands play a crucial role in modulating the catalyst's reactivity and solubility, influencing the polymerization process and the properties of the resulting polymers.

Ring-Opening Polymerization (ROP) of Cyclic Esters (e.g., Lactide)

The ring-opening polymerization (ROP) of cyclic esters is a key method for producing biodegradable aliphatic polyesters. While specific studies focusing solely on bis(2-(dimethylamino)ethoxy)ZINC for lactide polymerization are not extensively documented in peer-reviewed literature, the broader class of zinc alkoxide and zinc carboxylate complexes are well-established catalysts for this transformation. Simple zinc salts like zinc acetate (B1210297) and zinc oxide have demonstrated catalytic activity in the ROP of lactide. nih.govresearchgate.net For instance, zinc oxide nanoparticles have been utilized as a catalyst for lactide synthesis, which is a precursor to high molecular weight poly(lactic acid) (PLA). researchgate.net

The general mechanism for ROP of lactide by zinc-based catalysts involves the coordination of the lactide monomer to the zinc center, followed by nucleophilic attack of an initiating species, such as an alcohol or the alkoxide ligand of the zinc complex itself, on the carbonyl carbon of the lactide. This leads to the ring-opening of the lactide and the formation of a propagating species. The polymerization proceeds through the sequential insertion of lactide monomers into the zinc-alkoxide bond.

The performance of zinc catalysts in lactide polymerization can be influenced by several factors, including the nature of the ligands, the presence of co-initiators, and the reaction conditions. For example, the addition of an alcohol as a co-initiator can significantly increase the rate of polymerization. lsbu.ac.uk The structure of the resulting polylactide, in terms of its stereochemistry (isotactic, heterotactic, or atactic), is also influenced by the catalyst structure.

While direct data for bis(2-(dimethylamino)ethoxy)ZINC is limited, related dinuclear zinc complexes have been shown to be highly active for lactide polymerization. lsbu.ac.uk These studies provide a basis for understanding the potential of bis(2-(dimethylamino)ethoxy)ZINC as a catalyst for the ROP of cyclic esters.

Ring-Opening Copolymerization (ROCOP) of Epoxides and Carbon Dioxide

One of the most significant applications of zinc-based catalysts, including derivatives of bis(2-(dimethylamino)ethoxy)ZINC, is the ring-opening copolymerization (ROCOP) of epoxides and carbon dioxide (CO2) to produce aliphatic polycarbonates. researchgate.net This process is of great interest as it utilizes a greenhouse gas, CO2, as a renewable C1 feedstock to synthesize valuable polymeric materials. researchgate.net

Simple zinc organyls (R2Zn) have been shown to efficiently catalyze the copolymerization of CO2 and cyclohexene (B86901) oxide without the need for a co-catalyst. The resulting polymers are poly(ether)carbonates with high molecular weights and a significant incorporation of CO2. The activity of these catalysts is influenced by reaction parameters such as CO2 pressure and temperature.

| Catalyst System | Monomers | Polymer Product | Key Features |

| Zinc Organyls (R2Zn) | Cyclohexene oxide, CO2 | Poly(ether)carbonates | Halogen-free, co-catalyst-free system. |

| Di-zinc Catalysts | Cyclohexene oxide, CO2 | Poly(cyclohexene carbonate) | High activity and selectivity. |

| Heterodinuclear Zn/Mg Catalysts | Cyclohexene oxide, CO2 | Poly(cyclohexene carbonate) | Enhanced activity compared to homodinuclear analogues. |

The mechanism of CO2/epoxide copolymerization catalyzed by zinc complexes is generally accepted to proceed through a coordination-insertion pathway. The key steps involve:

Initiation: The reaction is typically initiated by a nucleophile, which can be an alkoxide or carboxylate group attached to the zinc center. This nucleophile attacks the epoxide, leading to its ring-opening and the formation of a zinc-alkoxide intermediate.

Propagation: The zinc-alkoxide intermediate then reacts with CO2 in a rapid insertion step to form a zinc-carbonate species. This carbonate species then attacks another epoxide molecule, regenerating the zinc-alkoxide and elongating the polymer chain.

Chain Transfer: Chain transfer agents, such as alcohols, can be present to control the molecular weight of the polymer and introduce hydroxyl end-groups.

Kinetic studies often show a first-order dependence on both the catalyst and epoxide concentrations, and a zero-order dependence on the CO2 pressure, suggesting that the epoxide ring-opening is the rate-determining step. Bimetallic mechanisms, where two metal centers cooperate to activate the epoxide and facilitate the nucleophilic attack, have been proposed to explain the high activity of some dinuclear zinc catalysts. researchgate.net

The use of chiral ligands on the zinc catalyst can induce stereoselectivity in the copolymerization of CO2 and epoxides, leading to the formation of stereoregular polycarbonates. Chiral zinc complexes with C1-symmetric amido-oxazolinate ligands have been shown to be effective initiators for the alternating copolymerization of CO2 and cyclohexene oxide, producing isotactic poly(cyclohexene carbonate). The stereochemistry of the resulting polymer is dependent on the structure of the chiral ligand. While specific examples with bis(2-(dimethylamino)ethoxy)ZINC are not prominent, the principle of using chiral ancillary ligands to control polymer tacticity is a well-established strategy in zinc-catalyzed polymerization.

Dinuclear and heterodinuclear zinc-based catalysts have shown significantly enhanced activity in the ROCOP of CO2 and epoxides compared to their mononuclear counterparts. nih.gov The proximity of two metal centers is believed to facilitate a bimetallic mechanism where one metal center activates the epoxide while the other assists in the nucleophilic attack. nih.gov

Heterodinuclear catalysts, particularly those combining zinc and magnesium, have demonstrated remarkable catalytic activity. A heterodinuclear Zn(II)Mg(II) complex showed higher rates for cyclohexene oxide/CO2 ROCOP than either of the homodinuclear Zn(II)Zn(II) or Mg(II)Mg(II) analogues. This synergistic effect is attributed to the different roles of the two metals in the catalytic cycle, with one metal center potentially being more effective at monomer activation and the other at facilitating chain propagation. This has spurred the development of a range of heterodinuclear catalysts for this process.

| Catalyst Type | Metal Centers | Advantage in CO2/Epoxide ROCOP | Reference |

| Homodinuclear | Zn(II)Zn(II) | High activity, bimetallic mechanism. | |

| Heterodinuclear | Zn(II)Mg(II) | Synergistic effect, higher activity than homodinuclear counterparts. | |

| Heterodinuclear | Co(II)Mg(II) | Field leading rates for CHO/CO2 ROCOP. |

Controlled Polymerization Techniques

The synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ) is a key objective in polymer chemistry. Zinc-based catalysts, including those with amino-alkoxide ligands, can facilitate controlled or "living" polymerizations under specific conditions.

In a living polymerization, the rate of initiation is much faster than the rate of propagation, and there are no chain termination or chain transfer reactions. This allows for the synthesis of block copolymers by the sequential addition of different monomers. While specific examples demonstrating the living polymerization characteristics of bis(2-(dimethylamino)ethoxy)ZINC are not widely reported, related zinc complexes have been shown to exhibit living polymerization behavior in the ROP of cyclic esters. For instance, a zinc-based catalyst was used for the sequential polymerization of L-lactide and 2-methyl-2-carboxyl-propylene carbonate, indicating a living nature of the polymerization.

The control over the polymerization is often achieved by careful selection of the initiator, such as an alcohol, and by controlling the monomer-to-initiator ratio. The living nature of these polymerizations allows for the synthesis of polymers with predictable molecular weights and narrow dispersities.

Other Organic Transformations Catalyzed by Bis(2-(dimethylamino)ethoxy)ZINC Analogues

While the specific catalytic applications of Bis(2-(dimethylamino)ethoxy)ZINC are not extensively documented in publicly available research, the broader class of zinc complexes featuring amino-alkoxy ligands has demonstrated utility in a variety of organic transformations. These related compounds, or analogues, provide insight into the potential catalytic behavior of Bis(2-(dimethylamino)ethoxy)ZINC. The following sections explore the catalytic applications of such analogues in hydroalkynylation and nitroaldol condensation reactions.

Hydroalkynylation Reactions

Currently, there is a lack of specific literature detailing the use of Bis(2-(dimethylamino)ethoxy)ZINC or its close analogues as catalysts for hydroalkynylation reactions.

Nitroaldol Condensation (Henry Reaction) (for related compounds as ligands)

The nitroaldol or Henry reaction is a fundamental carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol. Various zinc complexes have been developed as effective catalysts for this transformation, with the ligand structure playing a crucial role in the reaction's efficiency and stereoselectivity. nih.govnih.govnih.gov

Dinuclear zinc complexes, in particular, have emerged as powerful catalysts for the asymmetric Henry reaction. nih.govnih.gov These catalysts often feature chiral ligands derived from amino alcohols. The two zinc centers can act cooperatively, with one activating the nitroalkane and the other coordinating the aldehyde, thus facilitating the reaction within a chiral environment. nih.gov The design of the ligand, including the nature of the amino and alkoxy groups, significantly influences the catalyst's activity and the enantiomeric excess (ee) of the product. nih.gov

While direct catalytic data for Bis(2-(dimethylamino)ethoxy)ZINC in the Henry reaction is not available, the performance of related zinc-amino alcohol and zinc-aminoether complexes in this reaction provides valuable insights. For instance, studies on various modified ligands for dinuclear zinc catalysts have shown that subtle changes in the ligand framework can lead to significant differences in product yield and enantioselectivity. nih.gov

Research into zinc-catalyzed Henry reactions has explored a variety of ligands. For example, ferrocenyl-substituted aziridinylmethanol has been used as a ligand in combination with zinc to catalyze the asymmetric Henry reaction, achieving high yields and enantioselectivities for a range of aldehydes. nih.gov Similarly, zinc metal-organic frameworks have been employed as heterogeneous catalysts for the diastereoselective Henry reaction. rsc.org

The table below summarizes the catalytic performance of some representative zinc complexes with amino-alkoxy type ligands in the Henry reaction, illustrating the impact of ligand structure on the reaction outcome.

| Catalyst/Ligand System | Aldehyde | Nitroalkane | Yield (%) | ee (%) | Reference |

| Dinuclear Zinc Catalyst with Chiral Ligand | Benzaldehyde | Nitromethane | High | High | nih.govnih.gov |

| Zinc-Ferrocenyl-substituted aziridinylmethanol | Various Aromatic/Aliphatic Aldehydes | Nitromethane | up to 97 | up to 91 | nih.gov |

| Zinc Metal-Organic Framework | Various Aldehydes | Nitroalkanes | - | - | rsc.org |

Precursor Chemistry and Applications in Advanced Material Synthesis

Design Principles for Zinc Precursors in Vapor Deposition

The suitability of a metal-organic compound as a precursor for vapor deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) or Aerosol-Assisted Chemical Vapor Deposition (AACVD) is dictated by a set of key molecular properties. These principles govern the compound's ability to be transported to a substrate and to decompose cleanly to form a desired thin film.

Volatility and Thermal Stability: An ideal precursor must be sufficiently volatile to be transported in the vapor phase at a controlled rate but also thermally stable enough to avoid premature decomposition before reaching the heated substrate. The ligand design in Bis(2-(dimethylamino)ethoxy)zinc, featuring ether and amino functionalities, would influence its volatility and decomposition temperature.

Decomposition Pathway: The ligands should decompose cleanly, leaving behind minimal carbon or other contaminants in the deposited film. The presence of oxygen and nitrogen in the 2-(dimethylamino)ethoxy ligand could offer specific decomposition routes, potentially influencing the incorporation of these elements in the final material. For instance, in the deposition of zinc oxide, the oxygen atoms within the precursor can be advantageous.

Steric Hindrance: The size and arrangement of the ligands (steric bulk) around the central zinc atom can affect the precursor's reactivity and whether it exists as a monomer or a dimer. This, in turn, influences its volatility and the deposition rate. Bulky ligands can sometimes lead to lower carbon contamination in the resulting films.

Reactivity: The precursor must be reactive enough to decompose on the substrate at the desired temperature but not so reactive that it leads to uncontrolled gas-phase reactions. The dimethylamino group in the ligand could influence the electronic properties and reactivity of the zinc center.

Application as Molecular Precursors for Thin Film Deposition

Based on its chemical structure, Bis(2-(dimethylamino)ethoxy)zinc can be considered a candidate for the deposition of zinc-based thin films. The following sections explore its theoretical applications in established deposition techniques.

Metal-Organic Chemical Vapor Deposition (MOCVD) of Zinc Chalcogenides

MOCVD is a technique used to grow high-quality crystalline thin films by flowing gaseous precursors over a heated substrate. For the deposition of zinc chalcogenides (e.g., ZnS, ZnSe, ZnTe), a zinc-organic precursor is co-reacted with a chalcogen source (e.g., H₂S, H₂Se). While common precursors include diethylzinc (ZnEt₂) and dimethylzinc (ZnMe₂), an oxygen- and nitrogen-containing precursor like Bis(2-(dimethylamino)ethoxy)zinc could offer different reactivity profiles and decomposition byproducts. The pre-existing bonds within the precursor molecule play a significant role in the chemistry of film formation.

Aerosol-Assisted Chemical Vapor Deposition (AACVD) for Zn(O,S) Films

AACVD is a versatile method where a solution of the precursor is aerosolized and transported to a heated substrate. This technique is particularly useful for precursors with lower volatility that are not suitable for traditional MOCVD. Bis(2-(dimethylamino)ethoxy)zinc, if it possesses limited volatility but good solubility, would be well-suited for this method.

For depositing zinc oxysulfide (Zn(O,S)) films, a material of interest for photovoltaic applications, this precursor could theoretically serve as a single-source precursor if a sulfur source is introduced into the ligand structure, or it could be used in combination with a separate sulfur source. The presence of oxygen in the ligand itself could facilitate the formation of the oxide component of the film.

Correlation between Precursor Molecular Structure and Deposition Characteristics

The molecular structure of a precursor directly impacts the characteristics of the deposited film, such as composition, crystallinity, and morphology.

The 2-(dimethylamino)ethoxy ligand in Bis(2-(dimethylamino)ethoxy)zinc is a bidentate ligand, meaning it can bond to the zinc atom through both the oxygen and nitrogen atoms. This chelation effect can enhance the thermal stability of the precursor compared to analogous compounds with monodentate ligands. The coordination environment of the zinc atom, whether tetrahedral or octahedral, can influence the precursor's decomposition mechanism and, consequently, the quality of the resulting film.

The presence of both Zn-O and Zn-N coordination could lead to different surface reactions on the growing film compared to alkyl-based precursors. For example, the amino group might influence surface chemistry and grain growth. The decomposition of the ethyl and methyl groups on the ligand would need to be managed to prevent carbon incorporation, a common challenge in MOCVD and AACVD processes.

Below is a table summarizing the expected influence of the structural features of Bis(2-(dimethylamino)ethoxy)zinc on deposition characteristics, based on general precursor design principles.

| Structural Feature | Potential Influence on Deposition Characteristics |

| Bidentate Ligand | Increased thermal stability, potentially leading to a wider deposition temperature window. |

| Oxygen Atom in Ligand | May facilitate the deposition of oxide materials (like ZnO or Zn(O,S)) and potentially lower the required amount of external oxidant. |

| Nitrogen Atom in Ligand | Could influence surface chemistry during film growth; may require careful control to avoid nitride formation or nitrogen contamination. |

| Alkyl Groups (on N and ethoxy chain) | A potential source of carbon contamination if decomposition is not clean. |

Further experimental investigation would be necessary to validate these theoretical correlations and to fully characterize the behavior of Bis(2-(dimethylamino)ethoxy)zinc as a precursor for advanced material synthesis.

Theoretical and Computational Studies on Bis 2 Dimethylamino Ethoxy Zinc Systems

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. rsc.orgnih.gov By calculating the electron density, DFT can determine the optimized geometry, electronic energies, and other key properties of a system. For zinc-amino acid complexes, specific DFT functionals such as M06 and M06-L, combined with basis sets like 6-311++G(d,p), have been shown to produce results that align well with experimental data. rsc.orgnih.govresearchgate.net

In the context of Bis(2-(dimethylamino)ethoxy)ZINC, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles around the zinc center. The coordination geometry of zinc, which can vary from tetrahedral to octahedral, is highly dependent on the steric and electronic properties of the ligands. reading.ac.uk

Calculate Electronic Properties: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

Analyze Charge Distribution: Perform population analysis (e.g., Natural Bond Orbital analysis) to understand how electron density is distributed across the molecule. This reveals the partial charges on the zinc, oxygen, and nitrogen atoms, clarifying the ionic and covalent character of the metal-ligand bonds. st-andrews.ac.uk

Studies on similar zinc alkoxide and zinc-amino complexes show that DFT is crucial for understanding their properties and reactivity. rsc.orgacs.org For instance, calculations on zinc alkoxide complexes have helped to elucidate their thermodynamic stability and nucleophilicity, which are key to their function in catalysis. acs.orgacs.org

Bonding Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes how atomic orbitals on individual atoms combine to form molecular orbitals that are delocalized over the entire molecule. This theory provides a detailed picture of chemical bonding. The interaction between the zinc atom and the bidentate 2-(dimethylamino)ethoxy ligands involves the formation of sigma (σ) bonds through the overlap of zinc's vacant orbitals with the lone pair orbitals of the ligand's oxygen and nitrogen atoms.

The key aspects of bonding in Bis(2-(dimethylamino)ethoxy)ZINC that can be analyzed include:

Formation of Bonding and Antibonding Orbitals: The combination of atomic orbitals leads to lower-energy bonding MOs and higher-energy antibonding MOs. The stability of the Zn-O and Zn-N bonds is determined by the net population of bonding orbitals.

Coordination Bonds: The bonds between the zinc center and the oxygen and nitrogen atoms of the ligands are coordination covalent bonds. The oxygen atom, being more electronegative, typically forms a more ionic bond with zinc compared to the nitrogen atom.

Bond Order: MO theory allows for the calculation of bond order, a measure of the number of chemical bonds between two atoms. This can help quantify the strength of the Zn-O and Zn-N interactions.

The table below illustrates a conceptual breakdown of the primary molecular orbitals formed from the interaction of the zinc center with the donor atoms of the ligands.

| Molecular Orbital (MO) Type | Contributing Atomic Orbitals | Description |

|---|---|---|

| σ (Zn-O) | Zn (s, p, d) + O (sp²) | Bonding orbital formed from the overlap of a zinc hybrid orbital and an oxygen lone-pair orbital. Contributes to the primary stability of the complex. |

| σ* (Zn-O) | Zn (s, p, d) - O (sp²) | Antibonding orbital, typically unoccupied in the ground state. Its energy level influences the complex's reactivity. |

| σ (Zn-N) | Zn (s, p, d) + N (sp³) | Bonding orbital from the overlap of a zinc hybrid orbital and the nitrogen lone-pair orbital. |

| σ* (Zn-N) | Zn (s, p, d) - N (sp³) | Antibonding orbital associated with the Zn-N bond. Generally unoccupied. |

| n (O, N) | O (p), N (p) | Non-bonding orbitals localized on the oxygen and nitrogen atoms, corresponding to lone pairs not involved in direct sigma bonding to zinc. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for exploring potential reaction pathways, particularly in catalysis and materials science. For Bis(2-(dimethylamino)ethoxy)ZINC, this involves using quantum chemical methods to map the potential energy surface of a reaction.

Key applications include:

Initiator in Polymerization: Zinc alkoxides are known initiators for the ring-opening polymerization of cyclic esters like lactide and caprolactone. rsc.org Computational studies can model the reaction mechanism, starting from the coordination of the monomer to the zinc center, followed by the nucleophilic attack of the alkoxide group on the monomer's carbonyl carbon.

Precursor for Material Synthesis: Zinc complexes are often used as single-source precursors for the synthesis of zinc oxide (ZnO) nanomaterials. rsc.orgnih.gov Theoretical simulations can elucidate the thermal decomposition pathway, identifying transient radical species and intermediate zinc oxo-alkoxide clusters that form en route to the final ZnO phase. rsc.org

These studies involve locating the transition state (TS) for each elementary step of the reaction. The TS is the highest energy point along the reaction coordinate and determining its structure and energy allows for the calculation of the activation energy barrier. A lower activation barrier indicates a more favorable reaction pathway. For example, a theoretical investigation into zinc-catalyzed alcohol oxidation compared inner-sphere and intermediate-sphere mechanisms, finding the latter to be kinetically preferred by calculating the respective energy barriers. rsc.org

Non-Covalent Interaction Analysis (e.g., QTAIM, NCI)

While covalent bonds define the primary structure of a molecule, weaker non-covalent interactions (NCIs) are crucial for determining its conformation, crystal packing, and supramolecular assembly. reading.ac.ukacs.org The Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are two prominent methods for analyzing these forces. proceedings.sciencenih.govwikipedia.org

QTAIM analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. acs.org At a bond critical point (BCP) between two atoms, the values of the electron density and its Laplacian (∇²ρ) characterize the interaction. acs.orgnih.gov

Covalent Bonds: Characterized by high ρ and a negative Laplacian (∇²ρ < 0), indicating a concentration of electron density.

Non-Covalent Interactions (e.g., hydrogen bonds, van der Waals forces): Characterized by low ρ and a positive Laplacian (∇²ρ > 0), indicating depletion of electron density.

NCI analysis provides a visual representation of NCI regions in 3D space. nih.govresearchgate.net It is based on the relationship between the electron density and the reduced density gradient (RDG). wikipedia.orgresearchgate.net Isosurfaces of the RDG are colored to distinguish between different types of interactions:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, delocalized interactions (e.g., van der Waals forces).

Red: Repulsive interactions (e.g., steric clashes).

For Bis(2-(dimethylamino)ethoxy)ZINC, these analyses would reveal intramolecular hydrogen bonds (e.g., C-H···O) that stabilize the chelate ring structure and intermolecular interactions that dictate how the molecules pack in the solid state. Studies on other zinc complexes have effectively used QTAIM and NCI plots to investigate and quantify hydrogen bonding and other weak interactions that lead to the formation of supramolecular structures. reading.ac.uk

The following table provides representative QTAIM parameters for the types of atomic interactions expected within the Bis(2-(dimethylamino)ethoxy)ZINC system, based on general principles from studies on related compounds. researchgate.net

| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Interpretation |

|---|---|---|---|

| Zn-O (Coordination) | ~0.05 - 0.1 | Positive | Predominantly electrostatic interaction with some covalent character (closed-shell interaction). |

| Zn-N (Coordination) | ~0.06 - 0.1 | Positive | Similar to Zn-O, a closed-shell interaction typical for coordination bonds. |

| C-H···O (Hydrogen Bond) | ~0.01 - 0.03 | Positive | Weak, electrostatic non-covalent interaction stabilizing the molecular conformation. |

| H···H (van der Waals) | < 0.01 | Positive | Very weak interaction contributing to crystal packing forces. |

Future Directions and Emerging Research Avenues for Bis 2 Dimethylamino Ethoxy Zinc Complexes

Development of Novel Ligand Architectures

The foundational ligand, 2-(dimethylamino)ethanol, provides a bidentate N,O-coordination to the zinc center. Future research could explore modifications to this ligand to fine-tune the steric and electronic properties of the resulting zinc complex, thereby influencing its reactivity and stability.

Key Research Directions:

Steric Hindrance Modification: Introducing bulkier substituents on the nitrogen atom or the ethoxy backbone could create more sterically demanding ligands. This can lead to the formation of monomeric zinc complexes with lower coordination numbers, which are often more reactive in catalysis.

Electronic Tuning: The introduction of electron-donating or electron-withdrawing groups on the ligand framework can modulate the Lewis acidity of the zinc center. This is a critical parameter for many catalytic applications.

Multidentate Ligands: Designing ligands that incorporate multiple 2-(dimethylamino)ethoxy units or other coordinating moieties could lead to the formation of di- or polynuclear zinc complexes. These complexes can exhibit cooperative effects in catalysis, leading to enhanced activity and selectivity.

Chiral Ligands: The synthesis of chiral versions of the 2-(dimethylamino)ethoxy ligand would open the door to asymmetric catalysis, a crucial area in the synthesis of pharmaceuticals and other fine chemicals.

| Ligand Modification Strategy | Potential Outcome on Zinc Complex | Potential Application |

| Increased steric bulk | Monomeric, low-coordinate species | Enhanced catalytic activity |

| Electron-withdrawing groups | Increased Lewis acidity | Catalysis of reactions requiring strong Lewis acids |

| Multidentate design | Di- or polynuclear complexes | Cooperative catalysis |

| Chiral motifs | Chiral complexes | Asymmetric synthesis |

Exploration of New Catalytic Transformations

Zinc complexes are known to be effective catalysts for a variety of organic transformations, largely due to zinc's nature as a borderline hard/soft Lewis acid. Bis(2-(dimethylamino)ethoxy)ZINC and its derivatives could be explored as catalysts in several key areas.

Potential Catalytic Applications:

Ring-Opening Polymerization (ROP): Zinc alkoxides are well-established initiators for the ROP of cyclic esters like lactide and caprolactone, leading to biodegradable polymers. The activity and stereoselectivity of Bis(2-(dimethylamino)ethoxy)ZINC in these polymerizations would be a primary area of investigation.

CO2 Utilization: The activation of carbon dioxide is a major goal in sustainable chemistry. Zinc complexes can catalyze the coupling of CO2 with epoxides to form cyclic carbonates, which are valuable monomers and electrolyte components.

Hydroamination Reactions: The addition of N-H bonds across unsaturated carbon-carbon bonds is an atom-economical way to synthesize amines. Zinc complexes have shown promise in catalyzing these reactions.

Aldol and Michael Additions: As Lewis acid catalysts, these zinc complexes could be effective in promoting classic carbon-carbon bond-forming reactions.

Advanced Precursor Design for Functional Materials

Volatile and well-defined metal-organic compounds are essential as precursors for the deposition of thin films and nanomaterials through techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). The structure of Bis(2-(dimethylamino)ethoxy)ZINC suggests its potential as a precursor for zinc-containing materials.

Research in Materials Science:

Zinc Oxide (ZnO) Thin Films: ZnO is a wide-bandgap semiconductor with applications in transparent conducting oxides, sensors, and solar cells. The presence of both zinc and oxygen in the precursor molecule makes Bis(2-(dimethylamino)ethoxy)ZINC a potential single-source precursor for ZnO. Its decomposition pathway would need to be studied to ensure the deposition of high-purity films.

Doped ZnO Materials: By co-dosing with other metal precursors, it may be possible to synthesize doped ZnO materials with tailored electronic and optical properties.

Nanoparticle Synthesis: The controlled thermal decomposition of Bis(2-(dimethylamino)ethoxy)ZINC in solution could be a route to synthesizing zinc oxide nanoparticles with controlled size and morphology.

Integration with Sustainable Chemistry and Circular Economy Principles

The development of new chemical processes and materials must be aligned with the principles of green chemistry and the circular economy. Research into Bis(2-(dimethylamino)ethoxy)ZINC should consider these aspects from the outset.

Sustainability Considerations:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Bis(2-(dimethylamino)ethoxy)ZINC, and how are they optimized for purity?

- Methodology : Synthesis typically involves ligand exchange or coordination chemistry, where zinc precursors react with 2-(dimethylamino)ethoxy ligands under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Optimization includes adjusting stoichiometry, temperature, and reaction time. Microbial-mediated synthesis, though less common for organometallic complexes, can be adapted by modifying microbial redox environments to stabilize zinc-ligand interactions .

- Quality Control : Purity is verified via elemental analysis, NMR spectroscopy, and X-ray diffraction (for crystalline products). Computational validation using DFT-D methods (e.g., dispersion-corrected density functional theory) helps predict stability and ligand-zinc binding energies .

Q. Which spectroscopic and computational methods are most reliable for characterizing Bis(2-(dimethylamino)ethoxy)ZINC?

- Experimental Techniques :

- FT-IR : Identifies ligand coordination via shifts in amine and ether vibrational bands.

- XPS : Confirms zinc oxidation state and ligand bonding environments.

- SC-XRD : Resolves 3D molecular geometry and ligand orientation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in experimental vs. computational data for Bis(2-(dimethylamino)ethoxy)ZINC’s stability?

- Data Contradiction Analysis :

- Compare experimental thermogravimetric (TGA) decomposition profiles with DFT-D-predicated bond dissociation energies. Discrepancies often arise from solvent effects or incomplete dispersion corrections in simulations.

- Validate using fractional coordination numbers (CN) to account for ligand dissociation in solution .

Q. What strategies are effective for incorporating Bis(2-(dimethylamino)ethoxy)ZINC into drug discovery pipelines?

- Virtual Screening : Use the ZINC database to identify structurally analogous compounds with known bioactivity. Filter by functional groups (e.g., dimethylaminoethoxy) and docking scores against target proteins (e.g., SARS-CoV-2 PLpro in ) .

- Experimental Validation : Test cytotoxicity and binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, Jun11941 (a PLpro inhibitor with dimethylaminoethoxy motifs) showed antiviral efficacy in murine models .

Q. How can researchers address challenges in scaling up Bis(2-(dimethylamino)ethoxy)ZINC synthesis without compromising ligand integrity?

- Process Optimization :

- Microbial Synthesis : Engineer microbial strains (e.g., Bacillus spp.) to tolerate high zinc concentrations and maintain ligand stability via pH-controlled bioreactors .

- Chemical Synthesis : Use flow chemistry to enhance mixing efficiency and reduce ligand degradation. Monitor intermediates via in situ Raman spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.